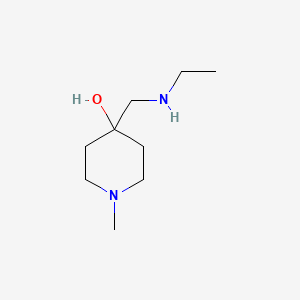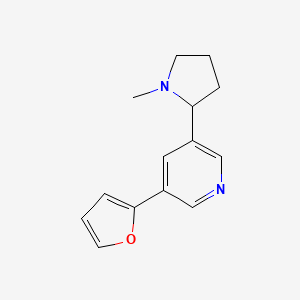
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-(pyridin-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
類似化合物との比較
Similar Compounds
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,5-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
851670-40-1 |
|---|---|
分子式 |
C18H21N3O4 |
分子量 |
343.4 g/mol |
IUPAC名 |
N'-[(2,3-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-8-5-6-13(16(15)25-2)12-21-18(23)17(22)20-11-9-14-7-3-4-10-19-14/h3-8,10H,9,11-12H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
NHANILBHDFUGPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C(=O)NCCC2=CC=CC=N2 |
物理的記述 |
White powder / Very slightly milky aroma |
溶解性 |
Practically insoluble to insoluble Soluble (in ethanol) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-2H-spiro[naphthalene-1,4'-piperidine]-4-carboxamide](/img/structure/B8318877.png)
![1-[5-Bromo-3-fluoro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8318885.png)





![6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine](/img/structure/B8318938.png)



